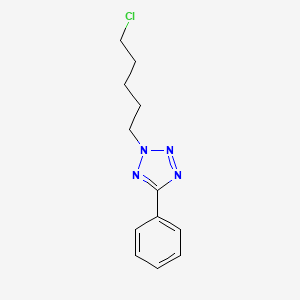

2-(5-chloropentyl)-5-phenyl-2H-1,2,3,4-tetrazole

Description

Properties

IUPAC Name |

2-(5-chloropentyl)-5-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN4/c13-9-5-2-6-10-17-15-12(14-16-17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTAEEQNYXRJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-chloropentyl)-5-phenyl-2H-1,2,3,4-tetrazole is a compound belonging to the tetrazole family, which has garnered attention due to its diverse biological activities. Tetrazoles are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific tetrazole derivative, supported by data tables and relevant case studies.

The compound's chemical formula is , with a molecular weight of 250.73 g/mol. It features a chloropentyl group and a phenyl group attached to the tetrazole ring, which may influence its biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C12H15ClN4 |

| Molecular Weight | 250.73 g/mol |

| IUPAC Name | 2-(5-chloropentyl)-5-phenyltetrazole |

| PubChem CID | 43168518 |

Biological Activity Overview

Tetrazoles exhibit a wide range of biological activities. The following sections detail specific activities related to this compound.

1. Antimicrobial Activity

Research indicates that tetrazole derivatives possess significant antimicrobial properties. A study highlighted that various tetrazoles showed promising antibacterial and antifungal activities against common pathogens.

- Case Study : A series of synthesized tetrazoles were tested for antimicrobial efficacy using the disc diffusion method. The results demonstrated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics like ciprofloxacin and fluconazole .

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| 2-methyl-3-{4-[2-(1H-tetrazol-5-yl)ethylamino]phenyl}-3H-quinazolin-4-one | Antibacterial | 50 |

| N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide | Antibacterial | 100 |

2. Anti-inflammatory Effects

Tetrazoles have also been studied for their anti-inflammatory properties. In vitro assays have shown that certain tetrazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

3. Anticancer Properties

The anticancer potential of tetrazoles has been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of tetrazoles can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some tetrazoles inhibit enzymes involved in pathogen metabolism.

- Disruption of Membrane Integrity : Certain derivatives may compromise bacterial cell membranes.

- Modulation of Signaling Pathways : Tetrazoles can interact with cellular signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Substituent Position and Structural Diversity

The target compound’s dual substitution at positions 2 and 5 distinguishes it from monosubstituted analogs:

Electronic Effects and Reactivity

Electron-Withdrawing Groups (EWGs):

- The chloropentyl chain in the target compound provides moderate electron withdrawal, stabilizing the tetrazole ring. This contrasts with 5-(3-Trifluoromethoxyphenyl)-1H-tetrazole (C₈H₅F₃N₄O), where the trifluoromethoxy group exerts stronger electron withdrawal, significantly increasing acidity .

- The dichlorovinyl group in (E)-5a (C₉H₅Cl₂N₄) enhances electrophilicity, making it reactive in cross-coupling reactions .

Electron-Donating Groups (EDGs):

Lipophilicity and Physicochemical Properties

- Chloropentyl Chain: The target’s C₅H₁₀Cl chain increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability but reducing aqueous solubility.

- Shorter Alkyl Chains: 5-(2-Chloroethyl)-1H-tetrazole (C₃H₄ClN₄) has a shorter chain, resulting in lower logP (~1.2) and higher solubility .

- Aromatic Substitutents: 5-Benzyl-1H-tetrazole (C₈H₈N₄) balances lipophilicity (logP ~2.1) with moderate flexibility .

Data Table: Key Comparative Properties

Preparation Methods

Overview of Tetrazole Synthesis Relevant to 2-(5-chloropentyl)-5-phenyl-2H-1,2,3,4-tetrazole

Tetrazoles are typically synthesized via cycloaddition reactions involving azides and nitriles or via substitution reactions on preformed tetrazole rings. The 5-phenyl substitution is commonly introduced by starting from 5-phenyl-1H-tetrazole or its salts. The 5-chloropentyl group is introduced by alkylation reactions on the tetrazole nitrogen atoms.

Preparation of 5-Phenyl-1H-Tetrazole Precursors

The synthesis of 5-phenyl-1H-tetrazole, a key precursor, is often achieved by azidation of benzonitrile derivatives via 1,3-dipolar cycloaddition with sodium azide under heating in polar aprotic solvents such as DMF. This step provides the tetrazole ring with a phenyl substituent at the 5-position.

- Reaction conditions: Benzonitrile with sodium azide and ammonium chloride or dimethylamine hydrochloride in DMF at 105–115°C for 10 hours.

- Yield: High yields (typically >80%) of 5-phenyl-1H-tetrazole are obtained.

- Characterization: Confirmed by NMR, IR, and mass spectrometry.

Alkylation of 5-Phenyl-1H-Tetrazole to Introduce the 5-Chloropentyl Side Chain

The critical synthetic step to obtain This compound is the regioselective alkylation of the tetrazole nitrogen with a 5-chloropentyl halide (typically 5-chloropentyl chloride or bromide).

- Method: The sodium salt of 5-phenyl-1H-tetrazole is generated by treatment with sodium hydride or sodium hydroxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- Alkylation: The 5-chloropentyl halide is added to the reaction mixture under stirring at temperatures ranging from room temperature to 80°C.

- Regioselectivity: Alkylation occurs predominantly at the N-2 position of the tetrazole ring, yielding the 2-substituted tetrazole.

- Reaction time: Typically 12–24 hours for completion.

- Yield: Moderate to high yields (70–90%) depending on reaction optimization.

- Purification: Product is isolated by aqueous work-up and purified by recrystallization or column chromatography.

Representative Synthetic Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzonitrile + NaN3 + Me2NH·HCl | DMF, 105–115°C, 10 h | 5-Phenyl-1H-tetrazole | >80 |

| 2 | 5-Phenyl-1H-tetrazole + NaH | DMSO, RT, 1 h | Sodium salt of tetrazole | - |

| 3 | Sodium salt + 5-chloropentyl chloride | DMSO, 60–80°C, 12–24 h | 2-(5-chloropentyl)-5-phenyl-2H-tetrazole | 70–90 |

Alternative Methods and Catalysis

- Copper-catalyzed coupling: Some tetrazole derivatives have been synthesized via copper-catalyzed aerobic oxidative coupling with haloalkyl reagents, but such methods are more common for arylation than for alkylation with chloropentyl groups.

- Direct hetarylation: Recent advances suggest direct hetarylation of 5-phenyl-1H-tetrazole with haloalkyl pyrimidines or pyridines under copper catalysis, but these are less common for simple alkyl halides like 5-chloropentyl chloride.

- Safety and efficiency: The alkylation method using sodium salt and alkyl halide in polar aprotic solvents remains the most efficient and safe approach.

Characterization and Purity Assessment

- NMR Spectroscopy: The 1H NMR spectrum shows characteristic aromatic protons of the phenyl ring and the methylene protons of the chloropentyl chain. The tetrazole ring proton is absent due to substitution.

- IR Spectroscopy: Characteristic tetrazole ring vibrations appear around 1500–1600 cm⁻¹. The C–Cl stretch and aliphatic C–H stretches confirm the presence of the chloropentyl group.

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of 2-(5-chloropentyl)-5-phenyl-2H-tetrazole.

- Melting Point: Sharp melting point indicates purity.

Summary Table of Preparation Methods

| Method | Starting Material | Alkylating Agent | Solvent | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Sodium salt alkylation | 5-Phenyl-1H-tetrazole | 5-Chloropentyl chloride | DMSO or DMF | NaH or NaOH | 60–80 | 12–24 | 70–90 | Regioselective N-2 alkylation |

| Copper-catalyzed coupling (less common) | 5-Phenyl-1H-tetrazole | Haloalkyl pyrimidines | DMSO | Cu catalyst | 100 | 15 | Moderate | More steps, less direct |

| Direct hetarylation (experimental) | 5-Phenyl-1H-tetrazole | Haloalkyl heterocycles | DMSO | Cu catalyst | 100 | 15 | Moderate | Not typical for chloropentyl |

Research Findings and Practical Considerations

- The sodium salt alkylation method is preferred for its simplicity, high yield, and regioselectivity.

- Reaction conditions must be anhydrous to avoid hydrolysis of alkyl halide.

- Temperature control is critical to maximize yield and minimize side reactions.

- Purification by recrystallization from suitable solvents (e.g., ethanol) yields analytically pure product.

- The compound is stable under normal laboratory conditions and can be stored without special precautions.

Q & A

Q. What are the optimal synthetic routes for 2-(5-chloropentyl)-5-phenyl-2H-1,2,3,4-tetrazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis involves multi-step protocols, such as nucleophilic substitution and cyclization reactions. For example, thiolation of intermediates (e.g., 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole derivatives) requires careful control of temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to maximize yields . Factorial design experiments (e.g., varying catalysts, solvents, and reaction times) can identify critical parameters. Use tools like ANOVA to analyze yield variations and optimize conditions .

Q. Which spectroscopic techniques are most effective for confirming the structure of this tetrazole derivative?

- Methodological Answer :

- IR Spectroscopy : Detect characteristic peaks for tetrazole rings (e.g., >C=N stretch at ~1625 cm⁻¹) and C-Cl bonds (650–800 cm⁻¹) .

- ¹H NMR : Identify protons adjacent to the tetrazole ring (δ 6.22–8.66 ppm) and chloropentyl chain (δ 1.50–3.50 ppm for CH₂ groups) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS.

Q. How does pH or temperature influence the stability of this compound in solution?

- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., 40–60°C, pH 1–13) with HPLC monitoring. For instance, tetrazole derivatives degrade under strongly acidic/basic conditions due to ring-opening reactions. Buffer solutions (e.g., phosphate buffer at pH 7.4) are ideal for short-term storage . Use Arrhenius plots to extrapolate shelf-life under standard lab conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial activity. Perform meta-analyses of existing data, applying statistical tools (e.g., Cohen’s d for effect size) to identify outliers . Validate results via orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

Q. What computational strategies are recommended for elucidating structure-activity relationships (SAR) of this tetrazole derivative?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on the chloropentyl chain’s role in hydrophobic binding pockets .

- QSAR Modeling : Train models with descriptors like logP, topological polar surface area, and electrostatic potential. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be reconciled during structural analysis?

- Methodological Answer : Contradictions may stem from dynamic effects (e.g., tautomerism in tetrazole rings). Use variable-temperature NMR to observe proton exchange rates. For example, cooling to −40°C can "freeze" tautomeric forms, resolving split peaks . Compare computed NMR shifts (via DFT at B3LYP/6-311+G(d,p)) with experimental data .

Q. What advanced reactor designs improve scalability and safety for synthesizing halogenated tetrazoles?

- Methodological Answer : Implement flow chemistry reactors with in-line purification (e.g., scavenger resins to remove excess Cl⁻ ions). Use computational fluid dynamics (CFD) to optimize mixing and heat transfer, minimizing side reactions (e.g., dehalogenation) . Monitor reaction progress in real-time with PAT tools (e.g., FTIR spectroscopy) .

Q. How can green chemistry principles be applied to reduce waste in the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for easy recovery (e.g., Fe₃O₄@SiO₂-Pd) .

- Atom Economy : Optimize stoichiometry using DoE (Design of Experiments) to minimize excess reagents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.